![molecular formula C12H18ClN3O B1488140 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine CAS No. 1915650-03-1](/img/structure/B1488140.png)
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine
Overview
Description
Synthesis Analysis
While there is no direct synthesis route available for “4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine”, there are synthesis methods available for similar compounds. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Aminopyrimidine derivatives, including compounds structurally related to 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine, have been synthesized and evaluated for their potential as 5-HT1A agonists. These compounds show moderate potency in binding and functional assays, highlighting their relevance in the pharmacological study of serotonin receptors (Dounay et al., 2009).
Anticancer Drug Synthesis
4,6-Dichloro-2-methylpyrimidine, an important intermediate in the synthesis of the anticancer drug dasatinib, demonstrates the compound's significance in medicinal chemistry. The synthesis process from acetamidine hydrochloride and dimethyl malonate, involving cyclization and chlorination, outlines a critical pathway for developing pharmaceuticals (Guo Lei-ming, 2012).
Molecular Docking and Experimental Analysis
The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, structurally related to the query compound, has been investigated for its role as an alpha-2-imidazoline receptor agonist with potential antihypertensive effects. Through DFT, molecular docking, and experimental analysis, its structural and electronic properties have been thoroughly examined, offering insights into its pharmacological potential (S. Aayisha et al., 2019).
Antimicrobial Activity
New pyrimidine derivatives have been synthesized and assessed for their antimicrobial activity. This research underscores the utility of pyrimidine compounds in developing new antibacterial and antifungal agents, highlighting their versatility beyond traditional pharmacological applications (W. Al-Masoudi et al., 2015).
properties
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-11(13)6-12(15-9)16-5-3-4-10(7-16)8-17-2/h6,10H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZNRWLKQGOKER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.